Product packaging for 3-Methyl-4-phenylcyclohex-2-en-1-one(Cat. No.:CAS No. 6312-13-6)

3-Methyl-4-phenylcyclohex-2-en-1-one

Cat. No.: B8732746
CAS No.: 6312-13-6
M. Wt: 186.25 g/mol
InChI Key: CSCVNZBOXIYQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-phenylcyclohex-2-en-1-one (CAS 6312-13-6) is a cyclic enone with the molecular formula C13H14O and a molecular weight of 186.25 g/mol . This compound features a reactive α,β-unsaturated ketone system conjugated with a carbon-carbon double bond, making the cyclohexenone scaffold a highly versatile and valuable building block in synthetic organic chemistry . Its importance stems from multiple reactive sites, including the electrophilic carbonyl carbon and the electrophilic β-carbon of the enone system, which allow for a wide range of chemical transformations . This compound is a key intermediate in fundamental carbon-carbon bond-forming reactions such as Michael additions and Diels-Alder reactions, and it is central to the construction of numerous complex molecules, including natural products, pharmaceuticals, and agrochemicals . The structural framework is also significant in the classic Robinson annulation, a cornerstone for synthesizing six-membered rings in steroids and terpenes . Researchers value this compound for its role in exploring biological activities, as analogous α,β-unsaturated carbonyl compounds have demonstrated various properties such as antioxidant, antitumor, and antimalarial activities in scientific literature . Attention: This product is for research use only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O B8732746 3-Methyl-4-phenylcyclohex-2-en-1-one CAS No. 6312-13-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6312-13-6

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

3-methyl-4-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C13H14O/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-6,9,13H,7-8H2,1H3

InChI Key

CSCVNZBOXIYQIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CCC1C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 4 Phenylcyclohex 2 En 1 One

Conventional Synthetic Approaches

Conventional methods for synthesizing 3-Methyl-4-phenylcyclohex-2-en-1-one and its analogs are centered on two robust strategies: the base-catalyzed condensation of carbonyl compounds and the sequential use of organometallic addition followed by oxidation.

Base-Catalyzed Condensation and Cyclization Reactions

Base-catalyzed reactions, particularly the Claisen-Schmidt condensation, provide a direct and efficient pathway to the cyclohexenone core. This method involves the formation of a new carbon-carbon bond through an aldol (B89426) condensation mechanism, followed by dehydration to yield the final α,β-unsaturated ketone.

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation that occurs between a ketone containing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of 3-methylcyclohexanone (B152366) with benzaldehyde.

The reaction is initiated by a base, which deprotonates the α-carbon of the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. researchgate.net The resulting β-hydroxycarbonyl intermediate readily undergoes dehydration, often under the reaction conditions, to yield the thermodynamically stable conjugated system of the α,β-unsaturated ketone. researchgate.netnih.gov The use of an aromatic aldehyde like benzaldehyde, which cannot enolize, prevents self-condensation of the aldehyde, making it a clean and high-yielding cross-condensation reaction. wikipedia.orgresearchgate.net

The efficiency and yield of the Claisen-Schmidt condensation are highly dependent on the choice of catalyst and solvent. A variety of bases and solvent conditions have been explored to optimize the synthesis of substituted cyclohexenones. Strong bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used. Studies have shown that solid NaOH (20 mol%) can effectively catalyze the reaction under solvent-free conditions, often achieving quantitative yields (96-98%) by simple grinding of the reactants in a mortar and pestle. nih.govnih.gov

The choice of solvent can also significantly influence reaction rates and selectivity. While solvent-free ("dry media") conditions are advantageous for green chemistry, solvents like ethanol (B145695) are frequently employed. nih.govresearchgate.net In some cases, a mixture of water and ethanol has been used as a green solvent system with potassium carbonate (K₂CO₃) as the base. nih.gov The use of polar aprotic solvents in conjunction with strong bases has also been reported as an effective methodology for hindered cyclic ketones. researchgate.net The selection of the optimal system depends on the specific substrates and desired reaction efficiency.

Table 1: Effect of Different Reagent and Solvent Systems on Claisen-Schmidt Condensation Yields for Cyclohexanones
Catalyst (mol%)SolventConditionsYield (%)Reference
NaOH (20)None (Grinding)5 minutes98 nih.govresearchgate.net
KOH (20)None (Grinding)5 minutes85 researchgate.net
NaOH (20)Ethanol24 hours, Room Temp.40 researchgate.net
K₂CO₃ (10)Water/EthanolRoom Temp.High nih.gov
Piperidine (20)Ethanol50 °CHigh researchgate.net

Reaction conditions, particularly temperature and the use of microwave irradiation, play a crucial role in the outcome of the synthesis. While many Claisen-Schmidt condensations can proceed at room temperature, applying heat can significantly shorten reaction times, especially for less reactive substrates. researchgate.netresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions. nih.govresearchgate.netekb.eg Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product formation compared to conventional heating methods. nih.goviosrjournals.org For instance, the synthesis of α,α′-bis(arylmethylene)cycloalkanones using ammonium (B1175870) chloride as a catalyst under solvent-free microwave irradiation was completed in approximately 3 minutes with yields ranging from 73-95%. iosrjournals.org This enhancement is attributed to the efficient and direct heating of the reaction mixture by microwaves. nih.gov

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Claisen-Schmidt Type Reactions
MethodCatalyst/ConditionsReaction TimeYield (%)Reference
Conventional (Stirring)NaOH / Ethanol, Room Temp.24 hours40 researchgate.net
Microwave IrradiationNH₄Cl / Solvent-Free~3 minutes73-95 iosrjournals.org
Microwave IrradiationNaOH / AcetoneShort85-Quantitative nih.gov

Sequential Organometallic Addition and Oxidation Strategies

An alternative route to 4-substituted cyclohexenones involves the use of organometallic reagents, such as Grignard reagents. This strategy is centered on the formation of a carbon-carbon bond through the nucleophilic addition of an aryl group to a cyclohexenone precursor.

Grignard reagents (R-Mg-X) are potent nucleophiles widely used for forming new carbon-carbon bonds by attacking electrophilic carbonyl carbons. byjus.commnstate.edu When reacting with α,β-unsaturated ketones (enones) like 3-methylcyclohex-2-en-1-one, Grignard reagents can undergo two modes of addition: 1,2-addition directly to the carbonyl carbon, yielding an allylic alcohol, or 1,4-conjugate addition to the β-carbon, which after workup yields a ketone. stackexchange.com

Generally, highly reactive organometallic reagents like Grignard and organolithium reagents favor 1,2-addition. stackexchange.com However, to synthesize this compound, a 1,4-addition of a phenyl group is required. This can be achieved by modifying the Grignard reagent, often through the addition of a copper(I) salt catalyst (e.g., cuprous chloride). The presence of copper facilitates the formation of an organocuprate-like species in situ, which preferentially undergoes 1,4-conjugate addition. scispace.com Therefore, the reaction of phenylmagnesium bromide with 3-methylcyclohex-2-en-1-one in the presence of a catalytic amount of a copper salt would lead to the desired this compound. Should any 1,2-addition occur, the resulting tertiary alcohol could potentially be oxidized to the ketone, although this would require further steps and may involve rearrangement. The direct 1,4-addition pathway is the more efficient strategy.

Subsequent Oxidation Methodologies

The formation of the α,β-unsaturated ketone moiety in this compound from its saturated precursor, 3-methyl-4-phenylcyclohexanone, is a critical dehydrogenation step. A prominent method for achieving this transformation is the Saegusa-Ito oxidation. This reaction provides a reliable route to introduce α,β-unsaturation into carbonyl compounds. wikipedia.org

The process begins with the conversion of the saturated ketone into a more reactive intermediate, typically a silyl (B83357) enol ether. This is achieved by treating the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base. The resulting silyl enol ether is then subjected to oxidation. The key reagent in the Saegusa-Ito oxidation is a palladium(II) salt, most commonly palladium(II) acetate (B1210297) (Pd(OAc)₂). wikipedia.org The reaction mechanism involves the formation of an oxo-allyl palladium complex, followed by β-hydride elimination to yield the desired enone and a palladium(0) species. wikipedia.org To make the process catalytic in palladium, a stoichiometric co-oxidant, such as benzoquinone, is often used to regenerate the active Pd(II) catalyst from the reduced Pd(0). wikipedia.org This method is valued for its mild conditions and high efficiency in forming the thermodynamically favored product. wikipedia.org

Advanced and Stereoselective Synthesis of this compound and Analogues

The demand for enantiomerically pure compounds has driven the development of advanced and stereoselective synthetic methods. These approaches allow for the precise control of stereochemistry, which is crucial for applications in fields such as medicinal chemistry and materials science.

Transition Metal-Catalyzed Dehydrogenation Reactions

Transition metal catalysis offers a direct and atom-economical approach to the synthesis of cyclohexenones from their corresponding saturated ketones.

Palladium-Catalyzed α,β-Dehydrogenation of Saturated Ketones

Direct palladium-catalyzed aerobic dehydrogenation has emerged as a powerful method for converting saturated cyclic ketones into their α,β-unsaturated counterparts. This approach avoids the pre-functionalization required in methods like the Saegusa-Ito oxidation. A notable catalyst system for this transformation is Pd(DMSO)₂(TFA)₂, which utilizes molecular oxygen (O₂) as the terminal oxidant, making it an environmentally benign process. organic-chemistry.orgnih.gov This method has proven effective for a range of cyclic ketones, including precursors to natural products. nih.gov The reaction selectively forms the enone, in contrast to other palladium catalyst systems that can lead to further dehydrogenation to form phenol (B47542) derivatives. nih.govnih.gov

Another strategy involves allyl-palladium catalysis, which operates under basic conditions. organic-chemistry.org In this method, the ketone is first converted to a zinc enolate using a base like Zn(TMP)₂. An allyl phosphate (B84403) is used as an oxidant in conjunction with a palladium catalyst. This process is efficient and tolerates a variety of functional groups that might be sensitive to acidic conditions. organic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed α,β-Dehydrogenation Methods
MethodCatalyst SystemOxidantKey FeaturesReference
Aerobic DehydrogenationPd(DMSO)₂(TFA)₂Molecular Oxygen (O₂)Direct conversion; Atom-economical; Forms enone selectively over phenol. organic-chemistry.orgnih.gov
Allyl-Palladium CatalysisPd Catalyst with Zinc EnolateDiethyl allyl phosphateOperates under basic conditions; Tolerates acid-sensitive groups. organic-chemistry.org

Chiral Catalyst-Mediated Asymmetric Synthesis

Asymmetric synthesis is paramount for producing single-enantiomer compounds. Chiral catalysts, including small organic molecules and enzymes, can effectively control the stereochemical outcome of reactions.

Enantioselective Organocatalysis (e.g., Bifunctional Iminophosphorane Catalysis)

While bifunctional iminophosphoranes are powerful catalysts for various asymmetric reactions like Michael additions, the construction of the chiral cyclohexenone core often relies on other organocatalytic strategies, most notably the asymmetric Robinson annulation. nih.govnih.govrsc.org The Robinson annulation is a classic tandem reaction that involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. youtube.com

In the asymmetric variant, a chiral organocatalyst, such as a proline derivative or a cinchona alkaloid, is used to control the stereochemistry of the initial Michael addition. nih.govmdpi.com This step establishes the key stereocenters in the molecule. The subsequent intramolecular aldol reaction and dehydration furnish the chiral cyclohexenone. This approach has been extensively reviewed and is a cornerstone for the enantioselective synthesis of a wide array of chiral cyclohexenone skeletons. nih.gov The development of one-pot procedures, where the Michael addition and aldol condensation occur in the same reaction vessel, has significantly improved the efficiency of this methodology. nih.gov

Biocatalytic Approaches (e.g., Ene-Reductase Catalysis for Chiral Cyclohexenones)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov While ene-reductases, belonging to the Old Yellow Enzyme (OYE) family, are typically known for the stereoselective reduction of activated carbon-carbon double bonds, recent research has repurposed them for the asymmetric synthesis of chiral cyclohexenones. researchgate.net

This innovative approach involves the biocatalytic desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. nih.govnih.gov The ene-reductase selectively hydrogenates one of the two double bonds in the symmetric starting material, thereby creating a chiral center. This method can generate valuable quaternary stereocenters with exceptionally high enantioselectivity (often >99% ee). nih.govnih.govacs.org Enzymes such as YqjM and OPR3 have been successfully employed for this transformation, demonstrating the power of biocatalysis to achieve synthetic feats that are challenging for conventional catalysts. nih.govnih.gov This strategy provides an environmentally benign route to chiral cyclohexenones under mild reaction conditions. nih.gov

Table 2: Ene-Reductase Catalyzed Desymmetrization for Chiral Cyclohexenone Synthesis
EnzymeSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
YqjM4,4-disubstituted 2,5-cyclohexadienone4,4-disubstituted 2-cyclohexenoneUp to >99% nih.govnih.gov
OPR34,4-disubstituted 2,5-cyclohexadienone4,4-disubstituted 2-cyclohexenoneUp to >99% nih.govnih.gov

Rearrangement-Based Synthetic Strategies

Rearrangement reactions offer powerful tools for the construction of complex cyclic systems from simpler acyclic or different cyclic precursors. These strategies often proceed through concerted transition states, allowing for a high degree of stereochemical control.

uchicago.eduuchicago.edu-Sigmatropic Rearrangement Routes (e.g., Oxy-Cope Type)

A key rearrangement strategy for the synthesis of cyclohexenone frameworks involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement, a class of pericyclic reactions. wikipedia.orgwikipedia.org The Oxy-Cope rearrangement, a variant of the Cope rearrangement, is particularly relevant. wikipedia.orgmasterorganicchemistry.com This reaction involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-dien-3-ol. The initial product is an enol, which then tautomerizes to the more stable ketone, providing a strong thermodynamic driving force for the reaction. wikipedia.orgmasterorganicchemistry.com

A notable application of this strategy in the synthesis of related cyclohexenone structures involves a tandem sequence initiated by the formation of a hemiketal. nih.gov In this pathway, an enolate attacks an aromatic enone to form a hemiketal intermediate. This intermediate is perfectly poised to undergo an Oxy-Cope type wikipedia.orgwikipedia.org-sigmatropic rearrangement. nih.gov Subsequent proton transfer leads to a diketone intermediate, which can then undergo further cyclization. nih.gov The anionic Oxy-Cope rearrangement, where the hydroxyl group is deprotonated to form an alkoxide, can dramatically accelerate the reaction rate. organic-chemistry.org

Intramolecular Aldol Condensation in Rearrangement Pathways

Following a rearrangement such as the Oxy-Cope, the resulting intermediate, often a diketone, can undergo an intramolecular aldol condensation to furnish the final cyclohexenone ring. nih.gov This cyclization is a thermodynamically favorable process, particularly for the formation of five- and six-membered rings, due to the minimization of ring strain. libretexts.orglibretexts.org

In the context of the hemiketal-Oxy-Cope rearrangement pathway, the diketone intermediate generated after the sigmatropic rearrangement undergoes an intramolecular aldol condensation. nih.gov This involves the formation of an enolate which then attacks the second carbonyl group within the same molecule, leading to a cyclic aldol addition product. Subsequent dehydration (elimination of a water molecule) yields the α,β-unsaturated ketone functionality characteristic of the cyclohexenone ring. nih.gov The reversibility of the aldol reaction steps ensures that the more thermodynamically stable six-membered ring product is preferentially formed. libretexts.orglibretexts.org

Control of Stereochemistry in Cyclohexenone Formation

The presence of a chiral quaternary carbon center at the C4 position of this compound necessitates precise control over stereochemistry during its synthesis.

Diastereoselective Synthesis

Diastereoselectivity in the synthesis of substituted cyclohexenones can be achieved through various strategies, including rearrangement reactions. In the previously discussed hemiketal-Oxy-Cope rearrangement pathway, the stereochemistry of the final product is influenced by the geometry of the transition state of the wikipedia.orgwikipedia.org-sigmatropic rearrangement. nih.gov The diastereospecificity arises from the predictable geometric constraints of the concerted pericyclic reaction. For instance, the formation of specific diastereomeric pairs can be favored by minimizing steric interactions between substituents in the chair-like transition state of the rearrangement. nih.gov

Alternative approaches to diastereoselective cyclohexanone (B45756) synthesis often involve cascade reactions, such as a double Michael addition, where the stereochemical outcome of the initial addition dictates the stereochemistry of the subsequent intramolecular cyclization. beilstein-journals.org The relative stereochemistry of the substituents in the intermediate enolate after the first Michael addition can effectively control the facial selectivity of the second intramolecular attack. beilstein-journals.org

Enantioselective Synthesis

The enantioselective synthesis of this compound, which involves the creation of a chiral quaternary carbon, is a significant challenge in organic synthesis. A prominent method to achieve this is through the copper-catalyzed asymmetric conjugate addition of an aryl nucleophile to 3-methylcyclohex-2-en-1-one. nih.gov This reaction utilizes a chiral ligand complexed to a copper catalyst to control the stereochemical outcome of the 1,4-addition of the phenyl group.

The table below summarizes representative results for the copper-catalyzed enantioselective conjugate addition to form a quaternary center on a cyclohexenone ring system, illustrating the effectiveness of different chiral ligands and reaction conditions.

Catalyst/LigandNucleophileSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
CuTC/Phosphoramidite (B1245037) LigandArylaluminum3-methyl-2-cyclohexen-1-oneHighHigh nih.gov
Cu/Ag-NHCAlkyl/ArylaluminumCyclic EnonesGoodHigh nih.gov
Pd-catalystBoronic AcidsEnones-High nih.gov
Formation of Chiral Quaternary Carbon Centers

The construction of the C4 chiral quaternary carbon center in this compound is a key synthetic hurdle. Asymmetric conjugate addition reactions are a direct and effective method for creating such centers. nih.gov In this approach, a prochiral enone, 3-methylcyclohex-2-en-1-one, is reacted with a phenyl nucleophile in the presence of a chiral catalyst. The catalyst creates a chiral environment, directing the approach of the nucleophile to one face of the enone, thereby establishing the stereochemistry at the C4 position.

The success of these reactions is highly dependent on the choice of the chiral ligand, the metal catalyst, and the nature of the organometallic nucleophile. nih.gov For instance, copper catalysts paired with phosphoramidite ligands have proven effective in the addition of arylaluminum reagents to cyclic enones, affording products with high enantioselectivity. nih.gov These methods provide a powerful tool for the direct and controlled formation of the challenging all-carbon quaternary stereocenter in molecules like this compound.

Reactivity and Mechanistic Investigations of 3 Methyl 4 Phenylcyclohex 2 En 1 One

Intrinsic Reactivity of the α,β-Unsaturated Ketone System

The core reactivity of 3-Methyl-4-phenylcyclohex-2-en-1-one stems from the electrophilic nature of both the carbonyl carbon and the β-carbon of the enone system. Nucleophiles can attack either of these sites, leading to a diverse range of products.

Nucleophilic Addition Reactions (e.g., Michael Additions)

The conjugate addition of nucleophiles to the β-carbon of the α,β-unsaturated ketone, known as the Michael addition, is a key reaction for this class of compounds. wikipedia.org This thermodynamically controlled process is favored by soft nucleophiles. masterorganicchemistry.com In the case of this compound, the attack of a nucleophile at the C-4 position is influenced by the steric hindrance of the phenyl group and the electronic nature of the conjugated system.

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the 1,4-adduct. A variety of nucleophiles can participate in Michael additions, including organocuprates, enamines, and stabilized carbanions derived from malonates or nitroalkanes.

Nucleophile (Michael Donor)Product TypeTypical ConditionsExpected Stereoselectivity
Dialkylcuprates (R₂CuLi)3-Methyl-4-phenyl-4-alkylcyclohexan-1-oneEthereal solvents (e.g., THF, Et₂O), low temperatures (-78 to 0 °C)Generally anti to the C-4 substituent
Enamines (from pyrrolidine (B122466) and a ketone)Functionalized 1,5-dicarbonyl compoundAprotic solvent, often with acid catalysis for hydrolysisDependent on enamine geometry and reaction conditions
Malonate Esters (in the presence of a base)Diester adductBase (e.g., NaOEt) in a protic solvent (e.g., EtOH)Formation of a new stereocenter at C-4

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

The α,β-unsaturated ketone moiety in this compound can also participate as a dienophile in Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition reaction involves the concerted interaction of the π-electrons of the enone with a conjugated diene to form a new six-membered ring. organic-chemistry.org The reactivity of the enone as a dienophile is enhanced by the electron-withdrawing nature of the carbonyl group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

The stereochemistry of the Diels-Alder reaction is highly predictable, with the reaction proceeding via a suprafacial-suprafacial addition. In the case of cyclic dienophiles like this compound, the diene can approach from either the face syn or anti to the substituents on the cyclohexenone ring, leading to the possibility of diastereomeric products. The endo rule often governs the stereochemical outcome, favoring the formation of the product where the electron-withdrawing group of the dienophile is oriented towards the developing π-system of the diene in the transition state.

While specific Diels-Alder reactions involving this compound are not extensively documented, studies on related cyclic enones demonstrate their utility as dienophiles. For example, cyclohexenone itself reacts with various dienes under thermal or Lewis acid-catalyzed conditions. nih.gov

DieneExpected ProductTypical ConditionsExpected Regio- and Stereoselectivity
ButadieneTricyclic adductThermal (high temperature and pressure) or Lewis acid catalysis (e.g., AlCl₃, BF₃·OEt₂)Endo selectivity favored
CyclopentadienePolycyclic bridged adductThermal, often at moderate temperaturesHigh endo selectivity
Danishefsky's dieneFunctionalized tricyclic adductThermal, leading to a silyl (B83357) enol ether product that can be hydrolyzedRegioselectivity governed by the substituents on the diene

Photochemical Transformations

The presence of the α,β-unsaturated ketone chromophore makes this compound susceptible to various photochemical reactions upon irradiation with ultraviolet light. These transformations often proceed through excited triplet states and can lead to the formation of complex polycyclic structures.

Photoaddition Reactions with Olefins

One of the most well-studied photochemical reactions of cyclic enones is the [2+2] cycloaddition with olefins to form cyclobutane (B1203170) rings. researchgate.net This reaction is a powerful tool for the construction of four-membered rings and has been widely applied in organic synthesis. The mechanism of this reaction typically involves the initial excitation of the enone to its first singlet excited state (S₁), followed by efficient intersystem crossing to the triplet state (T₁). The triplet enone then interacts with a ground-state olefin to form a 1,4-diradical intermediate, which subsequently closes to the cyclobutane product. nsf.gov

For 3-phenylcyclohexenone derivatives, the triplet state is believed to have significant π-π* character. bgsu.edu The regiochemistry of the cycloaddition is influenced by the stability of the initially formed diradical intermediate. In the case of this compound, the phenyl group at the 3-position is expected to influence the regioselectivity of the addition.

Studies on the intramolecular [2+2] photocycloaddition of 6-alkenyl-3-phenylcyclohex-2-enones have shown that the regiochemical outcome can be complex and is not always predicted by simple rules like the "rule of five". researchgate.net The conformation of the biradical intermediate plays a crucial role in determining the final product distribution.

Role of Radical Ions in Photosensitized Reactions

In the presence of photosensitizers, the photochemical reactions of enones can proceed through pathways involving radical ions. Photosensitized electron transfer can lead to the formation of either a radical cation or a radical anion of the enone, depending on the nature of the sensitizer (B1316253) and the substrate.

For instance, in the presence of an electron-donating sensitizer, the excited sensitizer can transfer an electron to the ground state of the enone, generating the enone radical anion. This radical anion can then undergo various reactions, including dimerization or addition to other molecules. Conversely, with an electron-accepting sensitizer, the excited sensitizer can accept an electron from the enone, forming the enone radical cation. acs.org

These radical ion intermediates can exhibit distinct reactivity compared to the neutral triplet excited state. For example, the involvement of radical ions can alter the regioselectivity and stereoselectivity of cycloaddition reactions. While specific studies on the photosensitized reactions of this compound are scarce, the principles of photosensitized electron transfer are well-established for α,β-unsaturated ketones.

Reaction Mechanisms and Kinetic Studies

The mechanisms of the reactions of this compound are generally understood through the lens of established organic reaction mechanisms. For nucleophilic additions, the reaction proceeds through a resonance-stabilized enolate intermediate. The rate of this reaction is influenced by the nucleophilicity of the attacking species, the electrophilicity of the β-carbon, and steric factors. Kinetic studies on the Michael addition to cyclic enones have shown that the reaction is typically second order, with the rate being dependent on the concentrations of both the enone and the nucleophile. researchgate.net

In Diels-Alder reactions, the concerted nature of the pericyclic transition state is a key feature. wikipedia.org The reaction kinetics are influenced by the electronic matching of the diene and dienophile, with electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerating the reaction.

The mechanisms of photochemical reactions are more complex, involving excited states and radical intermediates. The lifetime of the triplet excited state of the enone is a critical factor in determining the efficiency of bimolecular photochemical reactions. For phenyl-substituted cyclic enones, the triplet lifetimes can be relatively long, allowing for efficient intermolecular reactions. bgsu.edu The study of these reactions often employs techniques such as laser flash photolysis to directly observe the transient intermediates and measure their decay kinetics.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for a comprehensive understanding of a reaction mechanism. For reactions involving this compound, several types of intermediates can be postulated and, in some cases, have been identified in studies of analogous systems.

A common reaction of α,β-unsaturated ketones is nucleophilic addition. In such reactions, two general types of intermediates can be formed: the enolate and the tertiary alcohol. For instance, in a Grignard reaction, the addition of an organometallic reagent like phenylmagnesium bromide to a related compound, 3-methylcyclohex-2-enone, proceeds through a tertiary alcohol intermediate before subsequent oxidation to the ketone.

Another significant class of intermediates in the chemistry of cyclohexenones are enolates, which are typically formed by the deprotonation of the α-carbon. Under kinetically controlled conditions, deprotonation of α,β-unsaturated ketones is favored at the α'-carbon due to the inductive effects of the carbonyl group. mit.edu However, under thermodynamic control, deprotonation can occur at the γ-carbon, leading to a more stable, conjugated enolate. mit.edu The specific enolate formed will dictate the regioselectivity of subsequent reactions, such as alkylation.

In the context of the synthesis of related cyclohexenones, such as 5-(4-methylphenyl)-3-phenylcyclohex-2-en-1-one, an enolate intermediate is formed by the deprotonation of the α-hydrogen of a cyclohexanone (B45756) precursor by a base like sodium methoxide. This enolate then acts as a nucleophile in a subsequent condensation reaction.

The table below summarizes plausible intermediates in reactions involving this compound, based on studies of similar compounds.

Reaction Type Plausible Intermediate Precursor/Reactant Key Features
Grignard AdditionTertiary Alcohol3-Methylcyclohex-2-en-oneFormation of a new carbon-carbon bond at the carbonyl carbon.
Base-Catalyzed AlkylationEnolate (α' or γ)This compoundNegatively charged species with delocalized electrons.
Claisen-Schmidt CondensationEnolate3-Methylcyclohexanone (B152366)Nucleophilic attack on an aldehyde.

Characterization of Transition States

Transition states are high-energy, transient configurations of atoms that occur during a chemical reaction, representing the energy barrier that must be overcome for the reaction to proceed. The characterization of transition states is often achieved through computational chemistry, as their fleeting nature makes direct experimental observation challenging.

For reactions involving cyclohexanone systems, the stereochemistry of the products is often dictated by the geometry of the transition state. For instance, in nucleophilic substitution reactions of substituted cyclohexanones, the preference for the formation of trans products can be rationalized by considering different possible transition state geometries. acs.org The Felkin-Anh model is often invoked to predict the stereochemical outcome of nucleophilic attack on carbonyl groups adjacent to a stereocenter, which would be relevant for reactions at the carbonyl of this compound if the reaction creates a new stereocenter.

In deprotonation reactions leading to enolate formation, the transition state geometry is also critical. For example, the deprotonation at the α-carbon of an ester by lithium diisopropylamide (LDA) is proposed to proceed through a closed, six-membered transition state where the lithium ion coordinates to the carbonyl oxygen. mit.edu A similar model can be envisioned for the deprotonation of this compound.

The table below illustrates key aspects of transition states in reactions of related cyclohexenone systems.

Reaction Type Transition State Feature Controlling Factors Predicted Outcome
Nucleophilic AdditionFelkin-Anh model applicabilitySteric and electronic effects of substituentsDiastereoselectivity of addition to the carbonyl group.
Deprotonation (Kinetic)Six-membered cyclic transition state with Li+Coordination of the base to the carbonyl oxygenFormation of the α'-enolate.
Nucleophilic SubstitutionAvoidance of 1,3-diaxial interactionsConformational preferences of the cyclohexane (B81311) ringFormation of the thermodynamically more stable product.

Investigation of Proton Transfer and Tautomerization Processes

Proton transfer is a fundamental step in many organic reactions, and for ketones like this compound, it is intrinsically linked to the process of tautomerization. Keto-enol tautomerism is an equilibrium between the ketone form and the enol form (a molecule with a hydroxyl group adjacent to a double bond). While the keto form is generally more stable for simple ketones, the position of the equilibrium can be influenced by several factors. oregonstate.edulibretexts.org

The mechanism of keto-enol tautomerization can be catalyzed by either acid or base. oregonstate.edu In acid-catalyzed tautomerization, the carbonyl oxygen is first protonated, followed by the removal of an α-proton by a weak base. In base-catalyzed tautomerization, an α-proton is first removed by a strong base to form an enolate, which is then protonated on the oxygen atom.

For this compound, two principal enol tautomers are possible, arising from the removal of a proton from either the α-carbon (C4) or the α'-carbon (C6). The relative stability of these enols, and thus the position of the tautomeric equilibrium, will be influenced by factors such as the substitution of the double bond and potential conjugation with the phenyl ring. Generally, a more substituted double bond is more stable. libretexts.org

The following table outlines the key aspects of proton transfer and tautomerization relevant to this compound.

Process Key Influencing Factors General Trend for Cyclohexanones
Keto-Enol EquilibriumSubstitution of the enol double bond, conjugation, solvent polarity.The enol content is generally low, but higher than for acyclic ketones.
Acid-Catalyzed TautomerizationAcidity of the medium, stability of the protonated intermediate.Proceeds via a protonated carbonyl intermediate.
Base-Catalyzed TautomerizationBasicity of the medium, acidity of the α- and α'-protons.Proceeds via an enolate intermediate.

Advanced Structural Analysis and Conformational Dynamics

Crystallographic Analysis

Crystallographic studies provide the most precise data on the molecular geometry of a compound in its solid state.

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Molecular Geometry

Single-Crystal X-ray Diffraction (SC-XRD) is the principal technique for the unambiguous determination of the three-dimensional structure of crystalline compounds like 3-Methyl-4-phenylcyclohex-2-en-1-one. mdpi.comhazenresearch.com This method involves directing X-rays onto a single crystal of the material. The subsequent diffraction pattern is analyzed to generate a detailed electron density map, from which the precise positions of each atom in the crystal lattice can be determined. mdpi.comnih.gov

For chiral molecules, SC-XRD using anomalous dispersion effects can establish the absolute configuration of stereocenters, such as the C4 position in this compound. The refinement of the crystal structure is typically carried out using computational programs like SHELXL, which optimize positional and thermal parameters to yield a final, highly accurate molecular model.

Detailed Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The data derived from SC-XRD allows for a meticulous examination of all geometric parameters, including bond lengths, bond angles, and dihedral (torsional) angles. In the cyclohexenone ring, the C=C (C2-C3) and C=O (C1) double bonds are expected to have lengths of approximately 1.34 Å and 1.22 Å, respectively, while C-C single bonds within the ring will be significantly longer.

Deviations from standard values for these parameters can indicate the presence of molecular strain, such as steric or torsional strain, often induced by the substituents on the ring. The planarity of the conjugated enone system (O=C1-C2=C3) can also be assessed through the relevant dihedral angles.

Below is a representative table of selected geometric parameters as would be obtained from a crystallographic analysis.

Table 1: Representative Bond Lengths and Angles for a Substituted Phenylcyclohexenone Moiety

ParameterAtomsValue
Bond Length (Å)C1=O11.225
C2=C31.341
C3-C41.512
C4-C(Phenyl)1.520
Bond Angle (°)O1-C1-C2121.5
C1-C2-C3122.8
C2-C3-C4124.1
Dihedral Angle (°)O1-C1-C2-C3-178.5
C1-C2-C3-C4-1.2

Note: The data presented are illustrative for a substituted phenylcyclohexenone system and serve to exemplify the output of a crystallographic study.

Conformational Studies of the Cyclohexenone Ring System

The six-membered cyclohexenone ring is not planar and adopts various puckered conformations to minimize internal strain. nih.gov The specific conformation is determined by a delicate balance of angle strain, torsional strain, and steric interactions between substituents. researchgate.net

The precise conformation of the six-membered ring can be quantitatively described using the Cremer-Pople puckering parameters. nih.govchemrxiv.orgresearchgate.net These parameters consist of a total puckering amplitude (Q) and two phase angles (θ and φ). The amplitude Q indicates the degree of puckering (a value of 0 represents a completely flat ring), while the angles θ and φ describe the specific shape of the pucker (e.g., chair, boat, or twist). u-tokyo.ac.jpresearchgate.net

Table 2: Representative Cremer-Pople Puckering Parameters

ParameterSymbolValueDescription
Total Puckering AmplitudeQ (Å)0.52Measures the degree of deviation from planarity.
Polar Angleθ (°)53.4Together, these angles define the type of conformation (e.g., chair, boat, twist, envelope).
Azimuthal Angleφ (°)120.0

Note: The values are representative for a substituted cyclohexenone ring and illustrate the parameters used in conformational analysis.

Due to the planarity enforced by the C1-C2=C3 double bond system, the cyclohexenone ring cannot adopt a perfect chair conformation. Instead, it typically exists in conformations such as the half-chair, envelope, or various twist (or skew-boat) forms.

In the half-chair conformation, four atoms (typically C1, C2, C3, and C4) are nearly coplanar, with the remaining two atoms (C5 and C6) displaced on opposite sides of this plane. The envelope conformation has five atoms in a plane, with the sixth atom puckered out of the plane. The twist-boat conformation is a higher-energy, more flexible form that can relieve specific steric strains. For this compound, analysis of its puckering parameters suggests the adoption of a twist-boat conformation.

The presence of the methyl group at the C3 position and the bulky phenyl group at the C4 position significantly influences the ring's preferred conformation. The phenyl group at the allylic C4 position will strongly favor a pseudo-equatorial orientation to minimize steric clashes with the rest of the ring, particularly the carbonyl group at C1 and the atoms at C5.

Advanced Spectroscopic Characterization

The definitive structural elucidation of this compound relies on a suite of advanced spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive understanding of the molecule's atomic connectivity, stereochemistry, and electronic nature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of this compound in solution. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, while two-dimensional techniques are essential for establishing the complete molecular framework.

Two-dimensional NMR experiments are critical for unambiguously assigning NMR signals and mapping the covalent bonding network of the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). The COSY spectrum is used to trace out proton-proton connectivity within the cyclohexenone ring and establish relationships between adjacent protons. For instance, the vinyl proton at the C2 position is expected to show a correlation to the proton at the C4 position. Similarly, the protons on the aliphatic chain (C4-H, C5-H₂, C6-H₂) would display a network of cross-peaks, confirming their sequential arrangement. sdsu.edu

Table 1: Predicted ¹H-¹H COSY Correlations for this compound

Proton(s)Expected Correlating Proton(s)Comment
H-2 (vinyl)H-4Allylic coupling (⁴J) establishes proximity across the double bond.
H-4H-2, H-5Connects the methine proton to both the vinyl and adjacent methylene (B1212753) protons.
H-5 (methylene)H-4, H-6Establishes the -CH-CH₂-CH₂- sequence in the ring.
H-6 (methylene)H-5Confirms connectivity adjacent to the carbonyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom to which they are attached (¹JCH). columbia.edu It provides a clear and unambiguous assignment of each protonated carbon in the molecule by correlating the ¹H and ¹³C NMR spectra. This is essential for distinguishing the various CH, CH₂, and CH₃ groups within the molecule. sdsu.edu

Table 2: Predicted ¹H-¹³C HSQC Correlations for this compound

Carbon AtomExpected Correlating Proton(s)
C-2H-2
C-4H-4
C-5H₂-5
C-6H₂-6
C-MethylH₃-Methyl
Phenyl (Cortho, Cmeta, Cpara)Phenyl (Hortho, Hmeta, Hpara)

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is arguably the most powerful tool for assembling the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). sdsu.eduyoutube.com These "long-range" correlations connect molecular fragments that are not directly bonded. Key expected correlations include those from the methyl protons to both C3 and C4, and from the H-4 proton to the carbons of the phenyl ring, definitively linking the substituent groups to the cyclohexenone core. columbia.edu

Table 3: Predicted Key ¹H-¹³C HMBC Correlations for this compound

Proton(s)Expected Correlating Carbon(s)Significance
H₃-MethylC-2, C-3, C-4Positions the methyl group at C3.
H-2 (vinyl)C-1 (carbonyl), C-4, C-6Confirms the α,β-unsaturated ketone system.
H-4C-2, C-3, C-5, C-6, C-ipso (Phenyl)Links the cyclohexene (B86901) ring to the phenyl substituent.
H-6C-1 (carbonyl), C-2, C-5Confirms the position adjacent to the carbonyl.
H-ortho (Phenyl)C-4, C-meta (Phenyl)Confirms the attachment point of the phenyl ring.

While the aforementioned techniques establish the 2D structure, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are required to probe the 3D structure. These experiments detect protons that are close to each other in space, irrespective of bonding. e-bookshelf.de This information is vital for assigning the relative stereochemistry at the C4 chiral center and for understanding the preferred conformation of the cyclohexenone ring. A key spatial correlation would be expected between the protons of the C3-methyl group and the proton at C4. The presence or absence of a NOE between the C4 proton and the ortho-protons of the phenyl ring can help define the rotational preference of the phenyl group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Markers

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the conjugated ketone. Due to conjugation with the C=C double bond, this band would appear at a lower wavenumber (typically 1660-1685 cm⁻¹) compared to a saturated cyclohexanone (B45756). The C=C stretching vibration of the enone system and the aromatic ring vibrations are also expected to be prominent. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C=C bonds of the cyclohexene and phenyl rings.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-HStretching2850 - 3000Medium
C=O (conjugated ketone)Stretching1660 - 1685Strong
C=C (alkene)Stretching1600 - 1650Medium-Variable
C=C (aromatic)Stretching1450 - 1600Medium-Variable

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, known as chromophores. uzh.ch

The structure of this compound contains an extended conjugated system comprising the phenyl group and the α,β-unsaturated ketone. This extended chromophore is expected to give rise to strong absorption in the UV region. The primary absorption band would be due to a π → π* electronic transition, characteristic of conjugated systems. libretexts.org A weaker, longer-wavelength absorption corresponding to an n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, may also be observed. The extended conjugation is predicted to shift the maximum absorbance (λmax) to a longer wavelength compared to simpler enones. libretexts.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

For this compound (C₁₃H₁₄O), the molecular ion peak [M]⁺ would be expected at an m/z of 186.1045, corresponding to its monoisotopic mass. nih.gov High-resolution mass spectrometry can confirm the elemental composition. The fragmentation pattern under electron impact (EI) ionization would likely involve characteristic losses of substituent groups. Common fragmentation pathways would include the loss of a methyl radical (CH₃•) to give a fragment at m/z 171, and the loss of a phenyl radical (C₆H₅•) to produce a fragment at m/z 109. Another potential fragmentation is a retro-Diels-Alder reaction of the cyclohexenone ring, a characteristic pathway for cyclic systems. slideshare.net

Table 5: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Ion StructureFragmentation Pathway
186[C₁₃H₁₄O]⁺•Molecular Ion (M⁺•)
171[M - CH₃]⁺Loss of a methyl radical.
109[M - C₆H₅]⁺Loss of a phenyl radical.
77[C₆H₅]⁺Phenyl cation.

Analytical Chromatographic Techniques for Purity Assessment and Reaction Monitoring

The assessment of purity and the real-time monitoring of synthesis are critical aspects of the chemical analysis of this compound. Analytical chromatography, encompassing techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), provides the necessary tools for these evaluations. These methods are indispensable for ensuring the quality of the final product and for optimizing the reaction conditions during its synthesis, such as in Robinson annulation reactions where chromatographic monitoring is standard practice. scholarsresearchlibrary.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation

HPLC is a primary technique for determining the purity of this compound. Due to the compound's chromophoric α,β-unsaturated ketone system, UV detection is highly effective. nih.gov Reversed-phase HPLC, typically employing a C18 stationary phase, is commonly used to separate the target compound from impurities and starting materials.

Given that the molecule possesses a chiral center at the C4 position, chiral HPLC is essential for separating its enantiomers, (4R)-3-methyl-4-phenylcyclohex-2-en-1-one and (4S)-3-methyl-4-phenylcyclohex-2-en-1-one. The separation of enantiomers is crucial in many fields, as different enantiomers can exhibit distinct biological activities. nih.gov Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are frequently employed for this purpose. nih.gov The choice of mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal enantioseparation. nih.gov

Analysis TypeStationary Phase (Column)Mobile PhaseDetectionApplication
Reversed-Phase PurityC18 Silica (B1680970) (e.g., 250 x 4.6 mm, 5 µm)Acetonitrile/Water or Methanol/Water GradientUV-DAD at ~254-270 nmQuantification of impurities and determination of overall product purity. researchgate.netphmethods.net
Chiral SeparationPolysaccharide-based CSP (e.g., Amylose or Cellulose derivatives)Hexane/Isopropanol or Hexane/Ethanol (B145695)UV at ~254 nmSeparation and quantification of (4R) and (4S) enantiomers. nih.gov

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of this compound, provided the compound and its potential impurities are thermally stable and volatile. This method is highly effective for identifying and quantifying residual solvents, starting materials, and volatile byproducts. chromatographyonline.com The separation is typically achieved on a capillary column with a nonpolar or medium-polarity stationary phase. The mass spectrometer provides structural information, allowing for the unambiguous identification of separated components based on their mass spectra and fragmentation patterns. researchgate.net GC can also serve as a method for monitoring reaction progress, especially in syntheses where the volatility of reactants and products differs significantly. nih.gov

TechniqueStationary Phase (Column)Carrier GasDetectorApplication
GC-FIDFused silica capillary column (e.g., DB-5, HP-5ms)Helium or HydrogenFlame Ionization Detector (FID)Quantitative analysis of purity and volatile organic impurities.
GC-MSFused silica capillary column (e.g., DB-5ms)HeliumMass Spectrometer (MS)Identification of impurities and structural confirmation of the main component. chromatographyonline.comresearchgate.net

Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring

Thin-Layer Chromatography is an invaluable tool for the rapid, qualitative monitoring of the synthesis of this compound. scholarsresearchlibrary.com It allows chemists to track the consumption of starting materials and the formation of the product in near real-time. thieme.de By spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica gel) and developing it with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), the components separate based on their polarity. The separated spots can be visualized under UV light. The relative positions of the spots (Rf values) provide a quick assessment of the reaction's progress, helping to determine the optimal reaction time and conditions. scholarsresearchlibrary.com

Theoretical and Computational Chemistry Applied to 3 Methyl 4 Phenylcyclohex 2 En 1 One

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground state. These methods, particularly Density Functional Theory (DFT), are employed to predict a variety of molecular characteristics with a high degree of accuracy.

Geometry Optimization and Prediction of Molecular Structures

The starting point for most computational studies is the determination of the molecule's most stable three-dimensional structure, known as the global minimum on the potential energy surface. Geometry optimization calculations are performed to locate this minimum, providing detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters of 3-Methyl-4-phenylcyclohex-2-en-1-one (Hypothetical Data Based on Analogous Structures)

ParameterPredicted Value
C=O Bond Length~1.22 Å
C=C Bond Length~1.34 Å
C-C Bond Lengths (ring)~1.50 - 1.54 Å
C-Ph Bond Length~1.51 Å
Ring ConformationLikely a distorted half-chair or envelope

Note: The data in this table is hypothetical and based on typical values for similar functional groups and the conformations of related cyclohexenone derivatives. Precise values would require specific DFT calculations.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide crucial information about the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the π-system of the enone and the phenyl ring, which are the most electron-rich regions. The LUMO, conversely, is anticipated to be centered on the α,β-unsaturated ketone moiety, particularly the carbon-carbon double bond and the carbonyl carbon, which are the most electron-deficient sites and thus susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

Molecular OrbitalExpected LocalizationRole in Reactivity
HOMOPhenyl ring and C=C bond of the enoneElectron donation in electrophilic reactions
LUMOC=C-C=O conjugated systemElectron acceptance in nucleophilic reactions

Conformational Energy Landscape Exploration

Molecules with rotatable bonds, such as the phenyl group in this compound, can exist in multiple conformations. A thorough exploration of the conformational energy landscape is necessary to identify all stable conformers and the energy barriers that separate them. This is typically achieved by systematically rotating key dihedral angles and performing energy calculations at each step.

The rotation of the phenyl group relative to the cyclohexenone ring is a key conformational variable. Different orientations of the phenyl group will lead to varying degrees of steric hindrance with the adjacent methyl group and the rest of the ring. Computational methods can map out the potential energy surface associated with this rotation, identifying the lowest energy conformers and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature. It is likely that the most stable conformer will have the phenyl group oriented to minimize steric clash with the cyclohexenone ring and the methyl substituent.

Computational Mechanistic Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about the sequence of events at the molecular level.

Elucidation of Reaction Pathways and Energy Barriers

For a given reaction, there may be several possible pathways leading from reactants to products. Computational mechanistic studies can map out these pathways and calculate the associated energy barriers (activation energies). The pathway with the lowest energy barrier is generally the most favorable and will be the dominant reaction mechanism.

Reactions involving this compound, such as nucleophilic additions to the α,β-unsaturated system or reactions at the carbonyl group, can be modeled computationally. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for a quantitative comparison of different potential mechanisms and provides a deeper understanding of the factors that control the reaction's outcome.

Transition State Modeling and Characterization

The transition state is the highest energy point along a reaction pathway and is a critical species in determining the rate of a reaction. Computational methods can be used to locate and characterize the geometry and energy of transition states. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For reactions of this compound, modeling the transition states allows for a detailed examination of the bonding changes that occur during the reaction. For example, in a Michael addition, the transition state would show the partial formation of a new bond between the nucleophile and the β-carbon of the enone, as well as the partial breaking of the C=C double bond. The calculated energy of the transition state relative to the reactants provides the activation energy, a key parameter in chemical kinetics.

Prediction and Rationale of Diastereoselectivity and Enantioselectivity

A comprehensive search of scientific literature did not yield specific theoretical and computational studies focused on the prediction and rationale of diastereoselectivity and enantioselectivity for this compound. However, the stereochemical outcomes of reactions involving substituted cyclohexenones are frequently investigated using computational methods, providing a framework for how such an analysis would be approached.

Theoretical predictions of diastereoselectivity and enantioselectivity in reactions such as Michael additions to form 3,4-disubstituted cyclohexenones typically involve the use of quantum mechanical calculations, most notably Density Functional Theory (DFT). These studies focus on locating the transition states for the formation of all possible stereoisomers. The relative energies of these transition states are then used to predict the major product, as the reaction is assumed to be under kinetic control.

For a hypothetical reaction leading to this compound, computational chemists would model the approach of the nucleophile (e.g., a methyl group equivalent) to the 4-phenylcyclohex-2-en-1-one precursor. The calculations would explore different attack trajectories leading to syn and anti diastereomers. The rationale for the observed or predicted selectivity would be elucidated by analyzing the geometries of the transition states, identifying key steric and electronic interactions that stabilize one transition state over the others. Factors such as the orientation of the phenyl group and the incoming nucleophile relative to the cyclohexenone ring would be critical.

In the context of enantioselectivity, computational studies would typically model the reaction in the presence of a chiral catalyst. The mechanism would be elucidated by calculating the energies of the catalyst-substrate complexes and the subsequent transition states for the formation of the (R) and (S) enantiomers. The difference in the activation energies for the two enantiomeric pathways would allow for the prediction of the enantiomeric excess (ee). The rationale would involve a detailed analysis of the non-covalent interactions between the chiral catalyst and the substrate in the transition state, which are responsible for the stereochemical induction.

Interactive Data Table: Hypothetical Transition State Energy Comparison

This table is a hypothetical representation of data that would be generated from a computational study on the diastereoselective formation of this compound. No such data was found in the literature search.

Transition StateRelative Energy (kcal/mol)Predicted Diastereomeric Ratio
TS-syn1.51
TS-anti0.011.8

Excited State Theoretical Investigations

Specific excited state theoretical investigations for this compound are not available in the current body of scientific literature. The following sections outline the computational methodologies that would be employed to study the photophysical and photochemical properties of this molecule, based on studies of similar phenyl-substituted cyclic enones.

Calculation of Electronic Excitation Energies

The electronic excitation energies of this compound would be calculated using Time-Dependent Density Functional Theory (TD-DFT), which is a widely used method for studying the excited states of organic molecules. These calculations would provide information about the vertical excitation energies, corresponding to absorption of light, and the oscillator strengths, which are related to the intensity of the absorption bands.

The calculations would likely focus on the lowest-lying singlet and triplet excited states, such as the n → π* and π → π* transitions associated with the α,β-unsaturated ketone chromophore. The nature of these transitions would be analyzed by examining the molecular orbitals involved. The presence of the phenyl substituent would be expected to influence the energies of the π → π* transitions. Solvation effects on the excitation energies would typically be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

Interactive Data Table: Hypothetical Calculated Electronic Excitation Energies

This table is a hypothetical representation of data that would be generated from a TD-DFT study on this compound. No such data was found in the literature search.

TransitionExcitation Energy (eV)Oscillator Strength
S0 → S1 (n → π)3.200.001
S0 → S2 (π → π)4.150.250
S0 → T1 (n → π)2.950.000
S0 → T2 (π → π)3.800.000

Simulation of Photophysical Behavior

The simulation of the photophysical behavior of this compound would involve calculating the rates of radiative and non-radiative decay processes from the excited states. This would include fluorescence from the lowest singlet excited state (S1) and phosphorescence from the lowest triplet excited state (T1). The rates of these processes would be calculated based on the energy differences between the states and the transition dipole moments.

Non-radiative processes such as internal conversion (IC) between states of the same spin multiplicity and intersystem crossing (ISC) between states of different spin multiplicities would also be investigated. The rates of these processes are highly dependent on the energy gaps between the electronic states and the spin-orbit coupling (for ISC). Computational methods can be used to estimate these parameters and thereby predict the dominant decay pathways from the excited states, which would determine the fluorescence and phosphorescence quantum yields.

Mapping of Potential Energy Surfaces (PES) and Conical Intersections

To understand the photochemical reactivity of this compound, it would be necessary to map the potential energy surfaces (PES) of the relevant ground and excited electronic states. A potential energy surface is a multidimensional surface that represents the potential energy of a molecule as a function of its geometry.

The mapping of the PES would involve calculating the energy of the molecule at various geometries along suspected reaction coordinates, such as bond rotations or bond breakages. This would allow for the identification of minima, corresponding to stable or metastable species, and saddle points, corresponding to transition states. A key feature of photochemical reactions is the involvement of conical intersections, which are points where two electronic potential energy surfaces become degenerate. iupac.org These intersections act as funnels for efficient non-radiative decay from an upper electronic state to a lower one. iupac.org

Computational methods, such as Complete Active Space Self-Consistent Field (CASSCF) and multi-reference perturbation theory (e.g., CASPT2), are typically used to locate and characterize conical intersections. The identification of accessible conical intersections on the excited-state PES of this compound would be crucial for understanding its photochemical reaction mechanisms, such as cis-trans isomerization or cycloaddition reactions. The topography of the PES around the conical intersection would determine the branching ratio between different photoproducts. iupac.org

Derivatives, Analogues, and Synthetic Utility of 3 Methyl 4 Phenylcyclohex 2 En 1 One

Synthesis of Structurally Related Cyclohexenone Analogues

The synthesis of cyclohexenone derivatives is a cornerstone of organic chemistry, with various established methods for their construction. These methods can be readily adapted to produce a diverse range of analogues of 3-Methyl-4-phenylcyclohex-2-en-1-one by modifying the starting materials.

One of the most powerful and widely used methods for the synthesis of cyclohexenones is the Robinson annulation . This reaction sequence involves a Michael addition of an enolate to a methyl vinyl ketone (or a surrogate), followed by an intramolecular aldol (B89426) condensation to form the six-membered ring. wikipedia.org By employing different enolates and α,β-unsaturated ketones, a wide array of substituted cyclohexenones can be prepared. For instance, the reaction of a phenyl-substituted ketone with a methyl-substituted α,β-unsaturated ketone under basic conditions can lead to analogues of this compound.

Another common approach is through acid- or base-catalyzed condensation reactions . For example, a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a ketone, followed by an intramolecular cyclization and dehydration, can yield diarylcyclohexenone analogues.

The following table summarizes various synthetic strategies that can be employed to generate analogues of this compound:

Synthetic Method Description Potential Analogues
Robinson AnnulationA tandem Michael addition and intramolecular aldol condensation. wikipedia.orgVariously substituted cyclohexenones with different alkyl and aryl groups at multiple positions.
Claisen-Schmidt CondensationBase-catalyzed reaction between a ketone and an aldehyde or another ketone, followed by cyclization.Analogues with different aryl groups at the 3 and 5 positions.
Nazarov CyclizationAn acid-catalyzed pericyclic reaction of divinyl ketones to form cyclopentenones, which can be expanded to cyclohexenones.Fused and spirocyclic cyclohexenone derivatives.
Diels-Alder ReactionA [4+2] cycloaddition between a diene and a dienophile to form a cyclohexene (B86901) ring, which can be subsequently oxidized. wikipedia.orgHighly functionalized cyclohexene precursors to cyclohexenone analogues.

Role of this compound as a Building Block in Complex Molecule Synthesis

The inherent reactivity of the cyclohexenone core makes this compound a valuable intermediate in the synthesis of more intricate molecular architectures, including natural products and their derivatives. The α,β-unsaturated ketone moiety serves as a handle for the introduction of new functional groups and the construction of fused ring systems.

While specific examples detailing the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the cyclohexenone motif itself is a common feature in many biologically active molecules, such as steroids and alkaloids . The principles of its reactivity can be extrapolated to understand its potential as a precursor. For instance, the Wieland-Miescher ketone, a product of a Robinson annulation, is a well-known starting material for the synthesis of steroids. nih.gov

The strategic placement of the methyl and phenyl groups on the cyclohexenone ring can influence the stereochemical outcome of subsequent reactions, making it a potentially useful chiral building block in asymmetric synthesis. The phenyl group can direct incoming reagents, while the methyl group can introduce steric hindrance to control facial selectivity.

Strategies for Functionalization and Derivatization of the Cyclohexenone Core

The cyclohexenone core of this compound offers several sites for chemical modification, allowing for the generation of a diverse library of derivatives. The primary modes of reactivity are centered around the α,β-unsaturated ketone system.

Conjugate Addition (Michael Addition): The β-carbon of the enone system is electrophilic and susceptible to attack by a wide range of nucleophiles in a reaction known as conjugate addition or Michael addition. libretexts.org This allows for the introduction of various substituents at the 5-position of the cyclohexenone ring.

Common nucleophiles for conjugate addition include:

Organocuprates (Gilman reagents): For the introduction of alkyl and aryl groups.

Enolates: To form new carbon-carbon bonds and build larger molecular frameworks.

Amines, thiols, and alcohols: For the introduction of heteroatomic functional groups.

Diels-Alder Reaction: The double bond of the cyclohexenone can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. wikipedia.org This powerful reaction allows for the rapid construction of bicyclic and polycyclic systems with high stereocontrol. The substitution on the cyclohexenone ring can influence the regioselectivity and stereoselectivity of the cycloaddition.

Epoxidation and Subsequent Ring-Opening: The double bond can be epoxidized using reagents such as m-CPBA. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce functional groups at the 2- and 3-positions with defined stereochemistry.

Reduction of the Ketone and Double Bond: The carbonyl group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165). Both the carbonyl and the double bond can be reduced simultaneously under more forcing conditions, such as catalytic hydrogenation, to yield the corresponding saturated cycloalkane derivative.

The following table outlines key functionalization strategies for the cyclohexenone core:

Reaction Type Reagents Functionalization Site Resulting Structure
Conjugate AdditionOrganocuprates, Enolates, Amines, ThiolsC-5 (β-carbon)5-substituted cyclohexanones
Diels-Alder ReactionConjugated dienes (e.g., butadiene, cyclopentadiene)C-2 and C-3 (double bond)Fused bicyclic systems
Epoxidationm-CPBA, hydrogen peroxideC-2 and C-3 (double bond)2,3-epoxycyclohexanone
Carbonyl ReductionSodium borohydride (NaBH₄)C-1 (carbonyl)Cyclohexenol derivative
Catalytic HydrogenationH₂, Pd/CC-1, C-2, C-3Saturated cyclohexanol

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 3-Methyl-4-phenylcyclohex-2-en-1-one

Research on this compound, a substituted α,β-unsaturated cyclic ketone, has primarily centered on its synthesis and chemical reactivity. The core structure, featuring a conjugated enone system and a stereocenter at the C4 position, makes it a valuable intermediate in organic synthesis. Key findings reveal that its preparation is often achieved through multi-step sequences, such as a Grignard addition of a phenyl group to 3-methylcyclohex-2-enone followed by oxidation, or via base-catalyzed aldol (B89426) condensation between 3-methylcyclohexanone (B152366) and benzaldehyde. The reactivity of the compound is dominated by its conjugated system, which allows for nucleophilic additions and participation in cycloaddition reactions. Studies on related 4-arylcyclohexenone structures highlight their utility as precursors for more complex molecular architectures, including bicyclic and polycyclic systems relevant to natural product synthesis.

The stereoelectronic properties, influenced by the methyl and phenyl substituents, dictate the compound's conformational preferences, with crystallographic studies of analogous structures suggesting a twist-boat or envelope conformation for the cyclohexene (B86901) ring. researchgate.net The primary application documented in the literature is its role as a versatile building block for constructing more elaborate molecules.

Table 1: Summary of Synthetic Approaches and Key Reactions
CategoryDescriptionKey FeaturesReference
SynthesisGrignard addition of phenylmagnesium bromide to 3-methylcyclohex-2-enone, followed by oxidation of the resulting tertiary alcohol.Two-step process, creates the C4-phenyl bond.
SynthesisBase-catalyzed aldol condensation of 3-methylcyclohexanone and benzaldehyde.Forms the enone system and installs the phenyl group simultaneously.
ReactivityActs as a Michael acceptor in conjugate addition reactions.The β-carbon of the enone is electrophilic. rsc.org
ReactivityUndergoes reactions at the carbonyl group (e.g., reduction, addition).Typical ketone chemistry. mdpi.com
ApplicationServes as a synthetic intermediate for complex carbocycles and heterocycles.The functional groups provide handles for further elaboration. nih.govresearchgate.net

Identification of Unexplored Research Avenues and Emerging Methodologies

Despite its utility as a synthetic intermediate, several research avenues for this compound remain underexplored. A significant gap exists in the development of efficient, stereoselective synthetic methods. mdpi.com While racemic syntheses are established, the creation of enantiomerically pure versions of this chiral molecule is a considerable challenge that could be addressed by modern asymmetric catalysis. nih.govchiralpedia.com

Unexplored Research Avenues:

Asymmetric Synthesis: The development of catalytic asymmetric methods, such as organocatalytic Michael additions or enantioselective annulation reactions, could provide direct access to specific enantiomers of the title compound. rsc.orgacs.org This would be highly valuable for synthesizing chiral target molecules.

Photocatalysis and Electrosynthesis: These emerging methodologies offer green and efficient alternatives for C-C bond formation and functionalization. nih.govnih.gov Their application to the synthesis or derivatization of this compound could lead to novel reaction pathways under mild conditions. nih.gov

Derivatization and Biological Screening: There is limited information on the biological activity of derivatives of this specific compound. A systematic derivatization of the cyclohexenone core, followed by screening for potential medicinal applications (e.g., anticancer, anti-inflammatory), could uncover new therapeutic leads. researchgate.netnih.gov

Mechanistic Studies: Detailed mechanistic investigations into its formation and reactivity, perhaps using computational modeling, could provide deeper insights and guide the development of more efficient synthetic protocols.

Emerging Methodologies for Consideration:

Tandem/Cascade Reactions: Designing one-pot procedures that combine multiple reaction steps (e.g., a cascade Michael addition/cyclization) could significantly improve the efficiency of synthesizing highly substituted cyclohexanone (B45756) frameworks. beilstein-journals.orgnih.gov

C-H Activation: Modern C-H activation strategies could be employed to directly functionalize the phenyl ring or the cyclohexene backbone, bypassing the need for pre-functionalized starting materials. nih.gov

Asymmetric Transfer Hydrogenation: This technique has proven effective for the enantioselective reduction of similar cyclic enones, which could be a key step in a stereoselective synthesis of derivatives. mdpi.com

Broader Impact of this compound Research on Synthetic Organic Chemistry

Research focused on this compound, while specific, contributes to the broader field of synthetic organic chemistry in several important ways. The cyclohexenone motif is a "privileged scaffold," a core structure that is frequently found in a wide range of biologically active natural products and pharmaceutical agents. researchgate.netresearchgate.net Therefore, advancements in the synthesis and functionalization of this representative molecule can have a ripple effect across the discipline.

The development of novel synthetic routes to this compound can serve as a model for preparing other highly substituted, chiral six-membered rings, which are challenging synthetic targets. organic-chemistry.org Methodologies perfected for this substrate, particularly in asymmetric catalysis, can often be generalized to a wider range of substrates, thus expanding the toolkit available to synthetic chemists. chiralpedia.comrsc.org

Furthermore, the study of such scaffolds pushes the boundaries of reaction development, encouraging the creation of more efficient, selective, and sustainable chemical transformations. thieme.de As medicinal chemistry increasingly seeks three-dimensional molecular complexity to address challenging biological targets like protein-protein interactions, the demand for versatile and stereochemically defined scaffolds like the substituted phenylcyclohexenone core will continue to grow. nih.gov Thus, research on even a single, well-chosen molecule like this compound can provide foundational knowledge and practical methods that empower the synthesis of the next generation of complex organic molecules and therapeutics. rsc.org

Q & A

Q. Yield optimization strategies :

  • Catalytic additives : Anhydrous conditions with molecular sieves improve ketone-aldehyde coupling efficiency.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >75% .

Q. Table 1: Representative Reaction Conditions

Solvent SystemCatalystTemperature (°C)Yield (%)
Ethanol/H₂ONaOH7065
TolueneK₂CO₃11072
Microwave (DMSO)None120 (5 min)78

Basic: How is the molecular structure of this compound elucidated using crystallographic techniques?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

  • Crystal growth : Slow evaporation of saturated solutions in dichloromethane/hexane mixtures produces diffraction-quality crystals .
  • Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL-2018 refines positional and thermal parameters, achieving R-factors < 0.05 .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight bond distortions and substituent effects .

Q. Key structural features :

  • The cyclohexenone ring adopts a half-chair conformation (Cremer-Pople parameters: θ = 120.5°, φ = 30.2°) .
  • The phenyl group at C4 causes significant out-of-plane twisting (dihedral angle: 85.3° with the cyclohexenone plane) .

Advanced: How do steric and electronic effects of the 4-phenyl substituent influence the compound’s reactivity in Diels-Alder reactions?

Answer:
The 4-phenyl group introduces steric hindrance and electron-withdrawing effects , altering regioselectivity in cycloadditions:

  • Steric effects : The bulky phenyl group directs dienophiles to attack the less hindered C2 position (80% selectivity in maleic anhydride reactions) .
  • Electronic effects : The electron-deficient cyclohexenone ring accelerates inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles (e.g., tetrazines).

Q. Methodological validation :

  • DFT calculations (B3LYP/6-311+G(d,p)) predict transition-state energies and regioselectivity trends .
  • HPLC-MS monitors reaction progress, confirming product ratios via retention time and fragmentation patterns .

Advanced: How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Answer:
Contradictions often arise from solvent effects , tautomerism , or impurity interference . Resolution strategies include:

  • Variable-temperature NMR : Identifies tautomeric shifts (e.g., enol-keto equilibria) by observing signal coalescence at 200–300 K .
  • 2D-COSY and HSQC : Assigns overlapping proton signals, particularly in the cyclohexenone ring (δ 2.1–2.8 ppm) .
  • IR computational validation : Compare experimental carbonyl stretches (~1680 cm⁻¹) with DFT-simulated spectra (Δ < 10 cm⁻¹ acceptable) .

Q. Table 2: Discrepancy Resolution Workflow

TechniqueApplicationExample Outcome
VT-NMRDetects dynamic equilibriaKeto-enol ratio = 3:1 at 25°C
HSQCAssigns C-H correlationsResolves C3/C5 proton ambiguity
DFT-IRValidates carbonyl band positionCalculated: 1675 cm⁻¹; Observed: 1682 cm⁻¹

Advanced: What computational approaches are suitable for predicting the biological activity of this compound derivatives?

Answer:
Hybrid QSAR/molecular docking models are effective:

  • QSAR : Use MOE or Schrödinger to correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity .
  • Molecular docking : AutoDock Vina screens against targets like COX-2 (PDB: 5KIR), prioritizing derivatives with ΔG < −8 kcal/mol .
  • MD simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) .

Q. Case study :

  • A trifluoromethyl derivative showed 10× higher COX-2 inhibition (IC₅₀ = 0.8 µM) than the parent compound, validated via surface plasmon resonance (SPR) .

Basic: What chromatographic techniques are recommended for purifying this compound?

Answer:

  • Flash chromatography : Use silica gel (230–400 mesh) with hexane/EtOAc (4:1) for baseline separation (Rf = 0.3) .
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm .
  • Recrystallization : Ethanol/water (7:3) yields >95% purity crystals .

Advanced: How do solvent polarity and temperature affect the compound’s tautomeric equilibrium?

Answer:

  • Polar solvents (e.g., DMSO) stabilize the enol form via H-bonding (enol population increases from 20% in CDCl₃ to 45% in DMSO-d₆) .
  • Temperature : Lower temperatures (0°C) favor the keto form (ΔH = −12 kJ/mol), determined via van’t Hoff analysis of VT-NMR data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.